molecular formula C8H13NO2 B14775880 (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B14775880
M. Wt: 155.19 g/mol
InChI Key: JMZDITNNFGJZLT-QFSRMBNQSA-N
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Description

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which is a common motif in many biologically active natural products. The presence of the nitrogen atom within the bicyclic structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the use of intramolecular Diels-Alder reactions. One common synthetic route starts with the commercially available monoterpene carvone. The sequence involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as samarium diiodide can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can act as an inhibitor or activator of enzymes, depending on its specific structure and the target enzyme .

Comparison with Similar Compounds

  • (1S,5R)-2,6-Diaza-bicyclo[3.2.1]octane-2-carboxylic acid tert-butyl ester
  • (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**

Comparison: While (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid shares a similar bicyclic framework with these compounds, its unique substitution pattern and the presence of the carboxylic acid group confer distinct chemical properties.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6?,8-/m1/s1

InChI Key

JMZDITNNFGJZLT-QFSRMBNQSA-N

Isomeric SMILES

C1CC2C[C@@](C1)(NC2)C(=O)O

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O

Origin of Product

United States

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